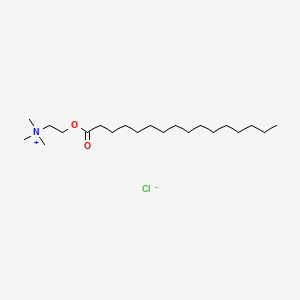

Cloruro de palmitoilcolina

Descripción general

Descripción

Palmitoylcholine chloride is a chemical compound that has been explored in various studies for its potential in scientific applications, including its role in the synthesis of other compounds and its interaction with biological membranes. The compound is derived from palmitic acid and choline, forming a chloride salt that exhibits interesting properties in both synthesis and application contexts.

Synthesis Analysis

The synthesis of compounds related to Palmitoylcholine chloride involves several chemical processes, including the reaction of palmitic acid with choline. For instance, palmitoyl chloride-grafted hyperbranched polyglycerols show self-assembly behavior in specific solvents, indicating a complex synthesis process that involves cationic ring-opening polymerization and end-group modification (Cheng et al., 2009).

Molecular Structure Analysis

Studies on the molecular dynamics simulation of related phospholipid bilayers provide insights into the molecular structure and interactions of Palmitoylcholine chloride derivatives. These studies reveal the interaction of ions with the lipid bilayer and the effects of such interactions on the bilayer structure (Mukhopadhyay et al., 2004).

Chemical Reactions and Properties

Research on environmentally friendly solvents like choline chloride deep eutectic solvents for palm sample pretreatment highlights the chemical reactions and properties of compounds related to Palmitoylcholine chloride. These solvents demonstrate high efficiency in extracting polyphenols, showcasing the compound's role in green chemistry applications (Fu et al., 2017).

Physical Properties Analysis

The self-assembly properties of amphiphilic hyperbranched polyglycerols modified with palmitoyl chloride, which form unimolecular micelles and vesicles in specific conditions, provide insight into the physical properties of these compounds. This behavior is crucial for understanding the interactions and potential applications of Palmitoylcholine chloride derivatives in various fields (Cheng et al., 2009).

Chemical Properties Analysis

The interaction of palmitoyl derivatives with lipid bilayers, as explored through molecular dynamics simulations and other studies, offers valuable information on the chemical properties of Palmitoylcholine chloride. These interactions influence the structure and stability of lipid bilayers, providing insights into the compound's role in biological systems and its potential for various applications (Mukhopadhyay et al., 2004).

Aplicaciones Científicas De Investigación

Extracción de Compuestos Bioactivos

Cloruro de palmitoilcolina: se utiliza en la formación de disolventes eutécticos profundos naturales (NaDES) que son beneficiosos para la extracción de compuestos bioactivos de materiales vegetales . Por ejemplo, mejora la extractabilidad de flavonoides de las hojas de palma aceitera, ofreciendo una alternativa sostenible y eficiente a los solventes convencionales.

Investigación sobre Hemólisis

En la investigación médica, el This compound se ha utilizado para inducir hemólisis en eritrocitos de rata . Esta aplicación es crucial para comprender los mecanismos de destrucción de los glóbulos rojos y puede ayudar en el desarrollo de tratamientos para las enfermedades hemolíticas.

Inhibición de la Proteína Kinasa C

Se ha demostrado que este compuesto inhibe la actividad de la proteína kinasa C a ciertas concentraciones . Esto es significativo en la investigación del cáncer, ya que la proteína kinasa C está involucrada en la regulación del crecimiento y la diferenciación celular.

Estudios Metabólicos

This compound: los niveles se estudian en el contexto de enfermedades metabólicas como la encefalomielitis miálgica/síndrome de fatiga crónica (EM/SFC), donde se encuentra que sus niveles plasmáticos están disminuidos . Esto puede conducir a ideas sobre las disrupciones metabólicas presentes en tales condiciones.

Investigación de Lípidos

Sirve como una colina acil en la investigación de lípidos, brindando información sobre los roles de los lípidos en biología, salud y enfermedad, así como en el desarrollo farmacéutico .

Sistemas de Administración de Medicamentos

This compound: se sintetiza como un componente formador de carga con la capacidad de formar sales estables con fármacos diana, lo que es un enfoque prometedor en el diseño de sistemas de administración de fármacos .

Evaluación de Propiedades Antioxidantes

La combinación de cloruro de colina con otros componentes como el ácido láctico ha mostrado altas características de eliminación de radicales libres, lo cual es esencial para evaluar las propiedades antioxidantes .

Análisis de Propiedades Físicoquímicas

El compuesto también se utiliza en el análisis de propiedades fisicoquímicas como densidad, viscosidad, polaridad y comportamientos térmicos de los solventes, lo cual es fundamental en el desarrollo de nuevos materiales y solventes .

Mecanismo De Acción

Target of Action

Palmitoylcholine chloride is an acyl choline . Its primary target is Protein Kinase C (PKC) , a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Palmitoylcholine chloride interacts with its target, PKC, by inhibiting its activity . This inhibition occurs when palmitoylcholine chloride is used at a concentration of 100 μM . It also reduces enzyme activity by Ca(2+)-dependent phosphatidylinositol phosphodiesterase (EC 3.1.4.10) hydrolysis of phosphatidylinositol monolayers .

Biochemical Pathways

The inhibition of PKC activity by palmitoylcholine chloride can affect various biochemical pathways. PKC is involved in several signaling pathways and plays a crucial role in numerous cellular functions, including cell growth and differentiation

Result of Action

The inhibition of PKC activity by palmitoylcholine chloride can lead to various molecular and cellular effects. For instance, it has been found to induce hemolysis in rat erythrocytes . Additionally, plasma levels of palmitoylcholine chloride are decreased in female patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) .

Direcciones Futuras

Propiedades

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

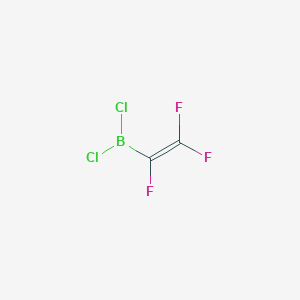

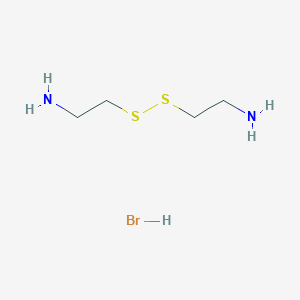

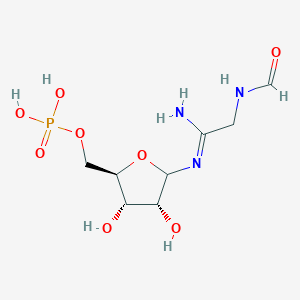

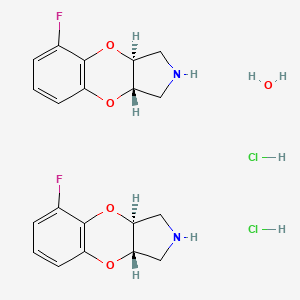

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

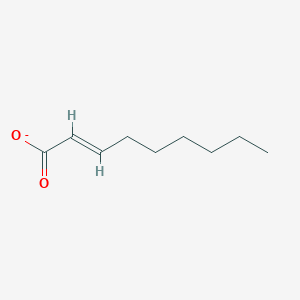

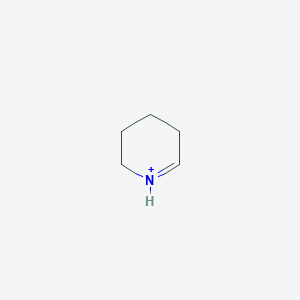

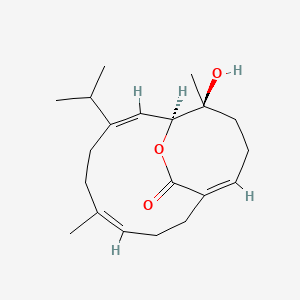

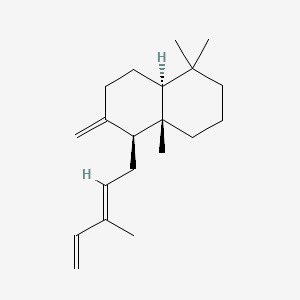

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)

![OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262246.png)

![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)